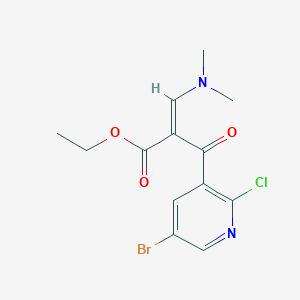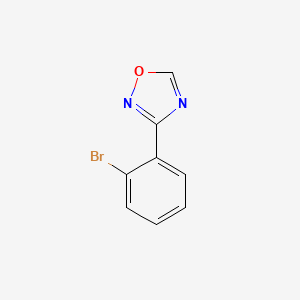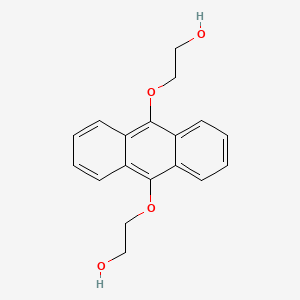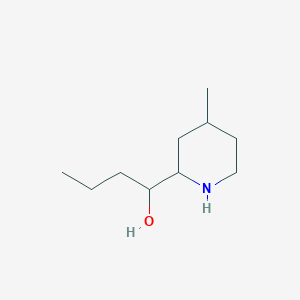
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a hydroxyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with 5-fluoro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the nitro group may produce 4-aminophenyl-5-fluoro-2-hydroxybenzamide.
科学的研究の応用
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzoic acid
- N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzylamine
- N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzyl alcohol
Uniqueness
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both a cyanophenyl group and a fluorine atom, which confer distinct chemical properties. These features make it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials.
特性
CAS番号 |
521272-34-4 |
|---|---|
分子式 |
C14H9FN2O2 |
分子量 |
256.23 g/mol |
IUPAC名 |
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-6-13(18)12(7-10)14(19)17-11-4-1-9(8-16)2-5-11/h1-7,18H,(H,17,19) |
InChIキー |
GDMGGPRZINANDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


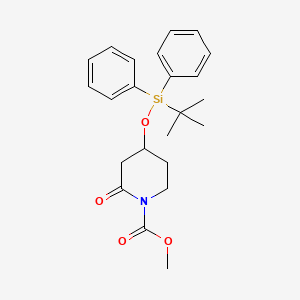
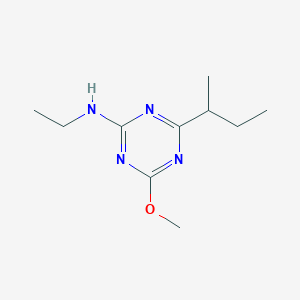
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
